molecular formula C20H23NO4 B5637869 ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE

ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B5637869
M. Wt: 341.4 g/mol
InChI Key: MWEFPCDRJNEIDV-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-(2,3,6-trimethylphenoxy)acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:

    Formation of 2,3,6-Trimethylphenoxyacetic Acid: This intermediate can be synthesized by reacting 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,3,6-trimethylphenoxyacetic acid is then reacted with 2-aminobenzoic acid to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological responses. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE
  • ETHYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ethyl ester and an acetamido group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

ethyl 2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-5-24-20(23)16-8-6-7-9-17(16)21-18(22)12-25-19-14(3)11-10-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEFPCDRJNEIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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